2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring an isoindole-1,3-dione core linked to a 3-chlorophenyl-substituted thiazole ring via an ethyl chain. The meta-chlorophenyl substitution distinguishes it from para-substituted analogs, influencing electronic and steric properties critical to its reactivity and biological interactions.
Properties
IUPAC Name |
2-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQBPVBGJCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the isoindole-dione structure through a condensation reaction with phthalic anhydride and a primary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the potential of this compound in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study evaluated various isoindole derivatives for their efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives of 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione demonstrated comparable inhibition zones to standard antibiotics like gentamicin .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it effectively inhibits the proliferation of human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells . A detailed analysis of structure-activity relationships (SAR) suggested that lipophilicity plays a crucial role in enhancing its antiproliferative effects .
Antileishmanial Activity
Another significant application is in the treatment of leishmaniasis. Compounds derived from this isoindole structure showed high potency against Leishmania tropica, with IC50 values indicating superior efficacy compared to traditional treatments like Glucantime . This positions the compound as a potential candidate for developing new antileishmanial therapies.
Data Tables
| Activity | Tested Strains/Cell Lines | IC50 Values | Comparison |
|---|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative strains | Comparable to gentamicin | High efficacy observed |
| Anticancer | Caco-2, HCT-116 | Varies by derivative | Induces apoptosis |
| Antileishmanial | Leishmania tropica | 0.0478 μmol/mL | More effective than Glucantime |
Case Study 1: Synthesis and Characterization
A study published in 2023 synthesized several derivatives of isoindole-1,3-dione and evaluated their biological activities. The synthesis involved a cyclocondensation reaction utilizing thiourea and chloroacetylacetone as starting materials. The resulting compounds were characterized using NMR and LC-MS techniques, confirming their structural integrity and potential for further biological evaluation .
Case Study 2: In Vitro Evaluation
The National Cancer Institute (NCI) conducted an extensive evaluation of the synthesized isoindole derivatives against a panel of cancer cell lines. The results indicated a significant growth inhibition rate across various tumor types, further validating the compound’s potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazole vs. Triazolidine Derivatives
- Thiazole-containing analogs : The thiazole ring (as in the target compound) contributes to π-π stacking and hydrogen-bonding interactions. For example, 2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 1010562-88-5) has a molecular weight of 354.82 g/mol and is structurally similar but lacks the ethyl linker .
- Triazolidine derivatives : Compounds like 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione () exhibit thioxo and triazolidine groups, leading to distinct NMR shifts (e.g., δ 179.39 ppm for C=S) and higher molecular weights (414 g/mol) .
Aryl Substituents in Isoindole-dione Derivatives
*Calculated based on the 4-chloro analog’s formula (C₁₉H₁₃ClN₂O₂S).
Biological Activity
The compound 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS No. 1473491) is a complex organic molecule that integrates both thiazole and isoindole moieties. This structure is significant due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 364.83 g/mol. The presence of a thiazole ring and an isoindole moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:
- Mechanism of Action: Thiazoles can induce apoptosis in cancer cells through several pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
- Case Study: A study demonstrated that thiazole derivatives with similar structures exhibited IC50 values in the low micromolar range against human glioblastoma U251 and melanoma WM793 cells, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties:
- Testing Methodology: Antimicrobial activity has been evaluated using agar well diffusion assays and minimal inhibitory concentration (MIC) tests. Compounds derived from similar thiazole frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Results Summary: Derivatives with electron-withdrawing groups (like chlorine) generally exhibited enhanced antimicrobial activity compared to those without such substitutions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Chlorine Substitution | Increases potency against cancer cell lines |
| Isoindole Moiety | Contributes to overall stability and bioactivity |
The presence of electron-donating or withdrawing groups on the phenyl ring also significantly impacts the compound's efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Caspase Activation: Inducing apoptosis via caspase pathways.
- Inhibition of DNA Synthesis: Interfering with nucleic acid synthesis in microbial pathogens.
- Protein Interaction: Binding to specific proteins involved in cell cycle regulation or apoptosis .
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological profile. For example:
- A series of isoindole derivatives were synthesized and evaluated for their antimicrobial properties, revealing that modifications at the thiazole position could lead to improved activity against resistant strains .
- Molecular docking studies have suggested that these compounds may bind effectively to specific targets like topoisomerases or proteases involved in cancer cell proliferation .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation and cyclization. A common approach is refluxing precursor compounds (e.g., 3-formyl derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Key optimization parameters include:
- Temperature: Controlled reflux to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve yield.
- Catalysts: Sodium acetate enhances reaction efficiency.
Example Synthesis Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetic acid, reflux | 72% | |
| 2 | DMF recrystallization | 95% |
Q. What analytical techniques are effective for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation and bonding (e.g., O—H distances adjusted to 0.82 Å in similar compounds) .
- NMR Spectroscopy: Identifies proton environments (e.g., aromatic protons in the isoindole ring).
- Mass Spectrometry: Confirms molecular weight (e.g., monoisotopic mass: 292.007326) .
Q. How should storage conditions be optimized to maintain compound stability?
Methodological Answer:
- Avoid Exposure: Store in sealed, moisture-proof containers under inert gas (argon/nitrogen).
- Temperature: -20°C for long-term stability .
- Light Sensitivity: Use amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking: Use software like MOE to simulate interactions with target proteins (e.g., antimicrobial targets) .
- DFT Calculations: Model electron distribution in the thiazole ring to predict reactivity .
- PubChem Data: Leverage computed properties (e.g., InChIKey) for virtual screening .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line viability, DMSO concentration) .
- Statistical Design of Experiments (DoE): Use factorial designs to isolate confounding factors (e.g., pH, temperature) .
- Replicate Studies: Validate results across independent labs with shared protocols.
Q. How can reaction kinetics elucidate mechanistic pathways?
Methodological Answer:
- Kinetic Profiling: Monitor intermediates via time-resolved NMR or HPLC .
- Isotope Labeling: Trace carbon pathways (e.g., ¹³C-labeled precursors).
- Activation Energy Analysis: Use Arrhenius plots to determine rate-limiting steps.
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Purification: Column chromatography or fractional crystallization for high-purity batches .
- Process Analytical Technology (PAT): In-line monitoring (e.g., FTIR) to detect impurities .
- Solvent Recycling: Optimize green chemistry principles to reduce waste.
Data Contradiction Analysis Example:
| Study | Observed Activity | Possible Cause of Discrepancy |
|---|---|---|
| A | High antimicrobial | DMSO concentration >1% |
| B | Low antimicrobial | Cell line resistance |
| C | Inactive | Degradation during storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
